molecular formula C8H14N2OS B13290105 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13290105
M. Wt: 186.28 g/mol
InChI Key: RXVKDJFTXMIBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 2-bromo-thiazole with butyllithium, followed by the addition of acetaldehyde and subsequent oxidation with potassium permanganate . This method ensures the formation of the desired thiazole derivative with high yield and purity.

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

2-[1-(1,3-thiazol-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-6(5-11)10-7(2)8-9-3-4-12-8/h3-4,6-7,10-11H,5H2,1-2H3

InChI Key

RXVKDJFTXMIBDI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=NC=CS1

Origin of Product

United States

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